

# The Chemical Architecture of Vindoline: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Vindoline

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An In-depth Exploration of the Structure, Properties, and Biological Interactions of a Key Monoterpenoid Indole Alkaloid

## Introduction

**Vindoline**, a prominent member of the monoterpenoid indole alkaloid family, is a natural product isolated from the leaves of the Madagascar periwinkle, *Catharanthus roseus* (L.) G. Don.<sup>[1][2][3]</sup> This complex heterocyclic compound has garnered significant interest within the scientific community due to its intricate chemical structure and its association with the biosynthesis of pharmacologically important dimeric alkaloids. This technical guide provides a comprehensive overview of the chemical structure of **vindoline**, detailing its spectroscopic and crystallographic characterization, and exploring its interactions with biological signaling pathways.

## Chemical Structure and Identification

**Vindoline** is a polycyclic molecule with the chemical formula  $C_{21}H_{24}N_2O_2$ .<sup>[1][3][4]</sup> Its structure is characterized by a hexacyclic framework, incorporating an indole nucleus. The systematic IUPAC name for **vindoline** is methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahehexacyclo[10.6.1.1<sup>9,12</sup>.0<sup>1,9</sup>.0<sup>2,7</sup>.0<sup>16,19</sup>]jcosa-2,4,6,13-tetraene-10-carboxylate.<sup>[4]</sup>

For computational and database referencing, **vindoline** is identified by the following standard chemical identifiers:

- CAS Number: 5980-02-9[1][2][3][4]
- SMILES String: C[C@@H]1[C@]23C--INVALID-LINK--C(=O)OC[4]
- InChI Key: JSLDLCGKZDUQSH-SBDPWIONSA-N[4]

The structural elucidation of **vindolinine** has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Quantitative Structural Data

The following table summarizes key quantitative data related to the chemical structure of **vindolinine**.

Property	Value	Reference(s)
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	336.43 g/mol	[3][4]
IUPAC Name	methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1 <sup>9,12</sup> .0 <sup>1,9</sup> .0 <sup>2,7</sup> .0 <sup>16,19</sup> ]icosa-2,4,6,13-tetraene-10-carboxylate	[4]
CAS Number	5980-02-9	[1][2][3][4]
Physical Description	Powder	[3]

## Experimental Protocols for Structural Elucidation

The determination of the complex structure of **vindolinine** relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

## Isolation and Purification of Vindoline from *Catharanthus roseus*

A common procedure for the extraction and purification of **vindoline** from its natural source involves the following steps:

- **Extraction:** Dried and powdered leaves of *Catharanthus roseus* are subjected to hot ethanolic extraction. This process is typically carried out by macerating the plant material in ethanol at an elevated temperature (e.g., 55°C) overnight to maximize the yield of alkaloids. [\[2\]](#)
- **Preliminary Purification:** The crude ethanolic extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is acidified, and the non-alkaloidal components are removed by partitioning with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or ethyl acetate.
- **Chromatographic Separation:** The crude alkaloid mixture is further purified using chromatographic techniques. Preparative Thin Layer Chromatography (pTLC) with a mobile phase such as petroleum ether, ethyl acetate, acetone, and ethanol (e.g., in a 70:20:10:1 v/v ratio) is often employed for the initial separation of **vindoline** from other alkaloids. [\[1\]](#) High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like **vindoline**. While specific, complete tabulated  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **vindoline** is not readily available in a single public source, the general protocol for acquiring such data involves:

- **Sample Preparation:** A few milligrams of purified **vindoline** are dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), and transferred to an NMR tube.
- **Data Acquisition:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

- $^1\text{H}$  NMR: To determine the number and environment of protons.
- $^{13}\text{C}$  NMR: To identify the number of unique carbon atoms and their chemical environment.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for assembling the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for identifying long-range C-H correlations that piece together the complex ring system.[\[5\]](#)
- Data Analysis: The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom in the molecule, and the coupling constants and correlations are used to deduce the final structure and stereochemistry.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **vindoline**, further confirming its structure.

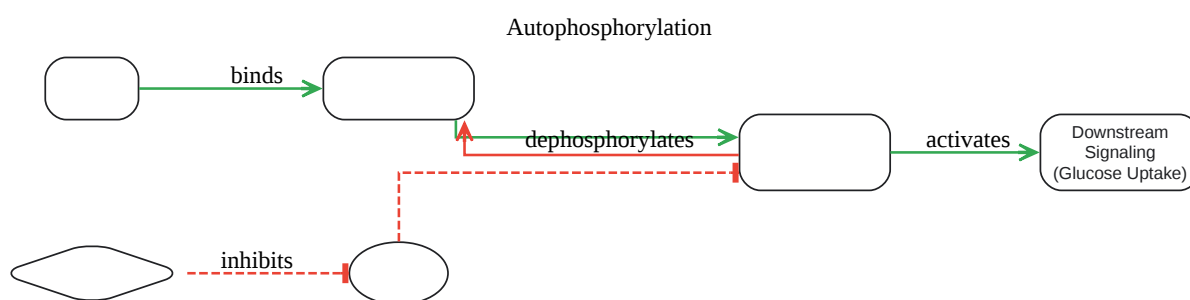
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing Vinca alkaloids. The purified compound is introduced into the mass spectrometer in a suitable solvent.
- Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used to determine the accurate mass of the molecular ion, which confirms the elemental composition.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is subjected to fragmentation. The resulting fragmentation pattern provides characteristic fingerprints that can be used to identify the compound and deduce its structural features.

## Biological Activity and Signaling Pathways

**Vindoline** exhibits interesting biological activities, primarily related to its interaction with key enzymes in cellular signaling pathways.

## Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

**Vindolinine** has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B by **vindolinine** can, therefore, enhance insulin sensitivity, making it a molecule of interest in the context of type 2 diabetes research. The binding of **vindolinine** to PTP1B blocks its catalytic activity, leading to a sustained phosphorylation state of the insulin receptor and downstream signaling molecules.



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**Vindolinine's** inhibition of PTP1B enhances insulin signaling.

## Interaction with Microtubules

Vinca alkaloids as a class are well-known for their anti-cancer properties, which stem from their ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, studies have shown that **vindolinine's** effect on tubulin self-assembly is significantly less potent compared to other Vinca alkaloids like vinblastine and vincristine.[2] While it does interact with tubulin, its binding is marginal, suggesting that its primary biological activities may lie in other signaling pathways.[2]

## Conclusion

**Vindolinine** remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. Its complex chemical architecture presents a challenging and rewarding target for total synthesis and structural modification. While its role in microtubule dynamics appears to be minor compared to its dimeric relatives, its

potent inhibition of PTP1B opens up promising avenues for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate the specific molecular interactions of **vindolinine** with its biological targets and to explore its full therapeutic potential. The detailed structural and methodological information provided in this guide serves as a valuable resource for scientists engaged in these pursuits.

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- To cite this document: BenchChem. [The Chemical Architecture of Vindolinine: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262840#what-is-the-chemical-structure-of-vindolinine]

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